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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763

In-depth Technical Guide: 3-(2-Nitrophenyl)-1H-
pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Nitrophenyl)-1H-pyrazole, a
heterocyclic compound of interest in medicinal chemistry. This document details its chemical
identity, molecular structure, physicochemical properties, and key experimental protocols.

Furthermore, it explores its biological significance, with a focus on its role in inflammatory
pathways.

Core Compound Identity

Chemical Name: 3-(2-Nitrophenyl)-1H-pyrazole CAS Number: 59844-05-2 Molecular
Formula: CoH7N302

Molecular Structure

The molecular structure of 3-(2-Nitrophenyl)-1H-pyrazole consists of a pyrazole ring
substituted at the 3-position with a 2-nitrophenyl group.

SMILES Representation: O=--INVALID-LINK--c1ccccclc2cec[nH]n2

Visual Representation:
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Caption: Molecular structure of 3-(2-Nitrophenyl)-1H-pyrazole.

Physicochemical Data

Quantitative data for 3-(2-Nitrophenyl)-1H-pyrazole and its isomer, 3-(3-nitrophenyl)-1H-
pyrazole, are summarized below for comparison. While specific experimental data for the 2-
nitro isomer is limited in publicly available literature, computed properties provide valuable
estimates.

. 3-(3-Nitrophenyl)-1H-
3-(2-Nitrophenyl)-1H-

Property pyrazole
pyrazole (Computed) (Experimental/Computed)

Molecular Weight 189.17 g/mol 189.17 g/mol [1]
LogP 1.7 (estimated) 1.7 (Computed)[1]
Topological Polar Surface Area  74.5 A2 (Computed) 74.5 A2 (Computed)[1]
. ) 11.7 pg/mL (at pH 7.4,
Solubility Data not available )
Experimental)[1]
CAS Number 59844-05-2 59843-77-5[1]

Experimental Protocols

While a specific, detailed synthesis protocol for 3-(2-Nitrophenyl)-1H-pyrazole is not readily
available in the cited literature, a general and adaptable method for the synthesis of substituted
pyrazoles can be derived from protocols for analogous compounds. The following is a
representative protocol based on the synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole,
which can be adapted by using the appropriate precursors.[2]

Synthesis of a Substituted Nitrophenyl-Pyrazole (Adapted Method)
Objective: To synthesize a nitrophenyl-substituted pyrazole via a condensation reaction.

Materials:
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o Appropriate a,B-unsaturated ketone precursor (e.g., 1-(2-nitrophenyl)ethanone to be reacted
with a suitable reagent to form the pyrazole ring)

e Hydrazine hydrate

« Ethanol

» Glacial acetic acid (optional, as catalyst)

o Standard laboratory glassware (round-bottom flask, condenser, etc.)
e Heating mantle and magnetic stirrer

e Rotary evaporator

o Recrystallization solvent (e.g., ethanol)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve the a,B-unsaturated ketone precursor (1.0 equivalent) in ethanol.

» Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). If
the reaction is slow, a catalytic amount of glacial acetic acid can be added.

o Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Reduce the solvent volume using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent,
such as ethanol, to yield the final pyrazole product.

Characterization: The structure and purity of the synthesized compound should be confirmed
using analytical techniques such as *H NMR, 3C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways
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Nitrophenyl-substituted pyrazole derivatives have garnered significant attention for their
potential pharmacological activities, particularly as anti-inflammatory and antimicrobial agents.

[3]

Anti-inflammatory Activity: Inhibition of the NF-kB
Pathway

Several studies have indicated that pyrazole derivatives can exert their anti-inflammatory
effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-kB)
pathway.[4][5] NF-kB is a crucial transcription factor that regulates the expression of numerous
pro-inflammatory genes.[4]

The diagram below illustrates the proposed mechanism of action where 3-(2-Nitrophenyl)-1H-
pyrazole or similar derivatives may inhibit the NF-kB signaling cascade.

Click to download full resolution via product page

Caption: Proposed anti-inflammatory mechanism via NF-kB pathway inhibition.

Antimicrobial Activity

Various pyrazole derivatives have demonstrated promising antimicrobial properties.[3][6] The
proposed mechanisms of action often involve the inhibition of essential bacterial enzymes that
are not present in mammalian cells, making them attractive targets for novel antibiotic
development.[7] One such target is DNA gyrase, an enzyme crucial for bacterial DNA
replication.[6]
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The following workflow outlines the general process for evaluating the antimicrobial potential of
a compound like 3-(2-Nitrophenyl)-1H-pyrazole.

Minimum Inhibitory
Concentration (MIC) Assay

Minimum Bactericidal
Concentration (MBC) Assay

G/Iechanism of Action Studies)

GNA Gyrase Inhibition Assaa

Determination of
Antimicrobial Efficacy
and Mechanism
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Caption: Workflow for antimicrobial activity evaluation.

Conclusion

3-(2-Nitrophenyl)-1H-pyrazole represents a valuable scaffold for the development of new
therapeutic agents. Its potential anti-inflammatory and antimicrobial activities, likely mediated
through the inhibition of pathways such as NF-kB and bacterial DNA gyrase, warrant further
investigation. The synthetic and analytical protocols outlined in this guide provide a foundation
for researchers to explore the full potential of this and related pyrazole derivatives in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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